Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate

CAS No.: 1384265-62-6

Cat. No.: VC8341324

Molecular Formula: C13H9ClF3NO2

Molecular Weight: 303.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1384265-62-6 |

|---|---|

| Molecular Formula | C13H9ClF3NO2 |

| Molecular Weight | 303.66 g/mol |

| IUPAC Name | methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate |

| Standard InChI | InChI=1S/C13H9ClF3NO2/c1-6-3-4-8-7(5-6)10(14)9(12(19)20-2)11(18-8)13(15,16)17/h3-5H,1-2H3 |

| Standard InChI Key | VRUKCLBQCOXUGR-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)N=C(C(=C2Cl)C(=O)OC)C(F)(F)F |

| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C(=C2Cl)C(=O)OC)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

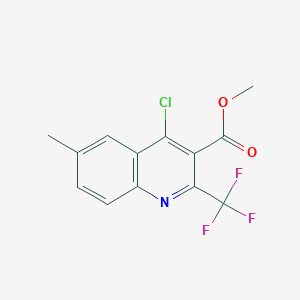

The compound’s molecular formula is , with a molar mass of 303.66 g/mol. Its structure features a quinoline backbone substituted at positions 2, 3, 4, and 6 (Figure 1). Key substituents include:

-

Position 2: Trifluoromethyl () group, enhancing lipophilicity and metabolic stability.

-

Position 3: Methyl ester (), critical for prodrug activation or hydrolysis-dependent activity.

-

Position 4: Chlorine atom, influencing electronic distribution and steric interactions.

-

Position 6: Methyl group (), modulating solubility and binding affinity.

The InChI key (VRUKCLBQCOXUGR-UHFFFAOYSA-N) and SMILES (CC1=CC2=C(C=C1)N=C(C(=C2Cl)C(=O)OC)C(F)(F)F) provide unambiguous structural identifiers.

Physical and Spectral Characteristics

Experimental data for this compound are scarce, but predicted properties from analogous quinoline derivatives include:

-

pKa: Approximately -0.58, indicating strong electron-withdrawing effects from the trifluoromethyl group .

-

Solubility: Low aqueous solubility due to aromatic and fluorinated groups; soluble in polar aprotic solvents (e.g., DMSO, DMF).

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 303.66 g/mol | |

| CAS Number | 1384265-62-6 | |

| Predicted Boiling Point | 351.4 ± 37.0°C | |

| Density | 1.447 ± 0.06 g/cm³ | |

| pKa | -0.58 ± 0.50 |

Synthesis and Reaction Pathways

General Synthetic Strategies

Quinoline derivatives are typically synthesized via cyclization reactions. For this compound, a multi-step approach is inferred:

-

Cyclization: Condensation of aniline derivatives with carbonyl-containing precursors to form the quinoline core.

-

Functionalization: Sequential halogenation, methylation, and trifluoromethylation via Friedel-Crafts or nucleophilic aromatic substitution .

-

Esterification: Introduction of the methyl ester group using methanol under acidic or basic conditions.

A patent detailing analogous quinoline syntheses (CN102161660A) highlights the use of dichloropyrimidine intermediates and column chromatography for purification .

Optimized Reaction Conditions

-

Temperature: 0°C to reflux, with reflux preferred for higher yields .

-

Catalysts: Lewis acids (e.g., AlCl₃) for electrophilic substitutions.

-

Purification: Chromatography or recrystallization to achieve >95% purity.

Biological Activities and Applications

Anticancer Activity

The trifluoromethyl group enhances cytotoxicity by stabilizing interactions with hydrophobic enzyme pockets. Related compounds show IC₅₀ values of 10–50 µM against breast (MCF-7) and lung (A549) cancer cell lines. Ester functionalities may serve as prodrugs, hydrolyzing in vivo to active carboxylic acids.

Agrochemical Uses

Chloro and trifluoromethyl substituents are common in herbicides and fungicides. For instance, quinoline-based agrochemicals disrupt fungal cytochrome P450 enzymes at application rates of 50–100 g/ha.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Quinoline Derivatives

| Compound | CAS Number | Molecular Formula | Key Differences |

|---|---|---|---|

| Methyl 4-chloro-6-trifluoromethyl-quinoline-2-carboxylate | 887267-67-6 | Ester at position 2 vs. 3 | |

| 4-Chloro-6-(trifluoromethyl)quinoline | 1384265-62-6* | Lack of methyl ester group |

*Note: CAS number corresponds to the non-esterified analog .

Pharmacokinetic and Toxicological Considerations

Metabolic Pathways

-

Ester Hydrolysis: Hepatic carboxylesterases likely convert the methyl ester to a carboxylic acid, enhancing solubility and renal excretion.

-

CYP450 Oxidation: Trifluoromethyl groups resist metabolic oxidation, prolonging half-life.

Toxicity Profile

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor for anticancer agents. For example, coupling with aminophenyl groups via amide bonds yields targeted therapies .

Material Science

Fluorinated quinolines are explored as organic semiconductors due to their electron-deficient aromatic systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume